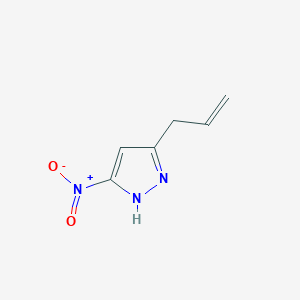
2-chloro-N-(3-chloro-4-methylphenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Activity
2-chloro-N-(3-chloro-4-methylphenyl)-2-phenylacetamide has been investigated for its antibacterial properties. A study synthesized Schiff bases of diphenylamine derivatives, including 2-chloro-N, N-diphenylacetamide, and evaluated their antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria. The study found that the target compounds demonstrated significant antibacterial activity, suggesting potential for further research into their antimicrobial applications (Kumar, Khan, & Kumar, 2020).
Enzyme Inhibition and Disease Treatment
In the realm of pharmacology and disease treatment, specific derivatives of 2-chloro-N-(3-chloro-4-methylphenyl)-2-phenylacetamide have been investigated for their potential to inhibit enzymes and treat diseases. For example, a study on a chymase inhibitor derivative investigated its effects on the development of abdominal aortic aneurysm in a hamster model, demonstrating the compound's potential in disease treatment (Tsunemi et al., 2004).
Groundwater Monitoring
The compound has also been included in environmental studies, such as ground water monitoring programs, to understand the presence and effects of certain chemicals, including acetochlor and related compounds, in the environment. One such study involved a comprehensive 7-year ground water monitoring program across several states, providing insights into the environmental behavior of these compounds (De Guzman et al., 2005).
Intimal Hyperplasia Prevention
Further pharmacological research has involved studying the effects of specific inhibitor derivatives on intimal hyperplasia after balloon injury in dog models. The results indicated the compound's potential in preventing the development of intimal hyperplasia, a condition often associated with vascular injuries and diseases (Takai et al., 2003).
Propiedades
IUPAC Name |
2-chloro-N-(3-chloro-4-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-7-8-12(9-13(10)16)18-15(19)14(17)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCFRBNKSHSYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-methylphenyl)-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2451756.png)




![4-(5-Bromopyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2451765.png)

![4-(dimethylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451768.png)



![N-(4-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2451775.png)

![1-[4-hydroxydihydro-2(3H)-isoxazolyl]-2-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2451778.png)